Furan-2-ylmethyl-phenethyl-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZJDKKSVLFGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364609 | |
| Record name | Furan-2-ylmethyl-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4439-55-8 | |
| Record name | Furan-2-ylmethyl-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furan 2 Ylmethyl Phenethyl Amine and Analogues
Strategic Approaches to Furan-Phenethylamine Linkage Formation
The creation of the furan-phenethylamine bond is the cornerstone of synthesizing the target molecule. Several reliable methods have been developed, primarily revolving around the reaction of a furan-based aldehyde or ketone with phenethylamine (B48288).
Reductive amination is a widely employed and efficient method for forming amines from carbonyl compounds. libretexts.org This two-step, one-pot process involves the initial reaction of a furanic aldehyde, such as furfural, with phenethylamine to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine, Furan-2-ylmethyl-phenethyl-amine. libretexts.org The reaction is versatile and can be applied to both aldehydes and ketones. acs.org
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. A subsequent reduction of the imine C=N double bond yields the final amine product. A variety of reducing agents can be used, with sodium borohydride (B1222165) and its derivatives like sodium cyanoborohydride (NaBH3CN) being common choices due to their selectivity for the imine over the carbonyl group. libretexts.orgresearchgate.net
Key features of this protocol include:
Mild Reaction Conditions: The reaction can often be carried out at room temperature.
High Yields: This method is known for producing good to excellent yields of the target amine. nih.gov
Versatility: It is applicable to a wide range of furanic aldehydes and ketones. acs.org
A variety of catalysts, including both noble and non-noble metals, have been explored to facilitate the reduction step, particularly when using molecular hydrogen (H2) as the reductant. taylorfrancis.comchemrxiv.org
Table 1: Examples of Reductive Amination for Furan-Phenethylamine Synthesis
| Furanic Precursor | Amine | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Furfural | Phenethylamine | Rh/Al2O3 / H2 | Aqueous Ammonia | 80 | ~92 (for furfurylamine) | rsc.org |
| 5-Hydroxymethylfurfural (B1680220) (HMF) | Primary Amines | CuAlOx / H2 | Methanol | 80-100 | Good to Excellent | nih.govnih.gov |
| Furfural | Aniline | Ir/SiO2-SO3H | Ethyl Acetate | Room Temp. | 21 (for N-(furan-2-ylmethyl)aniline) | mdpi.com |
| 5-Hydroxymethylfurfural (HMF) | Ammonia | Ni/SBA-15 / H2 | Aqueous Ammonia | 100 | ~90 (for 5-(aminomethyl)-2-furanmethanol) | researchgate.net |
Nucleophilic substitution provides an alternative route to this compound. This method typically involves the reaction of a furfuryl derivative with a suitable leaving group, such as a halide (e.g., furfuryl chloride), with phenethylamine acting as the nucleophile. The nitrogen atom of the amine attacks the electrophilic carbon of the furfuryl compound, displacing the leaving group and forming the desired C-N bond.
This approach is a classic example of an SN2 reaction, where the rate is dependent on the concentration of both the substrate and the nucleophile. The choice of solvent can be crucial, with polar aprotic solvents often favoring this type of reaction. Studies on related systems have shown that various leaving groups can be employed on the furan (B31954) ring, including halogens and sulfonyl groups, which are displaced by amine nucleophiles. chempap.orgchempap.org
While direct examples for this compound are less commonly reported in comparison to reductive amination, the principle is a fundamental and viable synthetic strategy.
Condensation reactions offer another pathway for the synthesis of complex molecules derived from furan and phenethylamine precursors. A notable example is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing step. wikipedia.org While the classic Pictet-Spengler reaction leads to tetrahydroisoquinolines, variations of this reaction using furan aldehydes could potentially lead to related heterocyclic systems. wikipedia.orgnih.gov
The reaction is typically acid-catalyzed and proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution. wikipedia.org The nucleophilicity of the aromatic ring is a key factor in the success of the reaction. While highly nucleophilic rings like indoles and pyrroles react under mild conditions, less nucleophilic rings may require stronger acids and higher temperatures. wikipedia.org
Another relevant condensation reaction is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound, with formaldehyde (B43269) and a primary or secondary amine. While not a direct synthesis of the target compound, Mannich-type reactions are used to prepare related N-substituted furfuryl amines. nih.gov
Catalytic Systems in Furan-Phenethylamine Synthesis
Catalysis plays a pivotal role in the efficient and sustainable synthesis of this compound and its analogues. Both homogeneous and heterogeneous catalysts have been investigated to improve reaction rates, selectivity, and environmental footprint.
Homogeneous catalysts, which are soluble in the reaction medium, have been employed in the synthesis of furan-based amines. For instance, ruthenium complexes like RuCl2(PPh3)3 have been used for the reductive amination of furfural, achieving high yields of furfurylamine (B118560). chemrxiv.org These catalysts are often highly active and selective under specific conditions. However, their separation from the product mixture can be challenging and costly, which is a significant drawback for industrial applications. chemrxiv.org
For the reductive amination of furanic aldehydes, a variety of heterogeneous catalysts have shown promise:
Noble Metal Catalysts: Palladium (Pd), rhodium (Rh), and ruthenium (Ru) on supports like carbon (C) or alumina (B75360) (Al2O3) are highly effective for the hydrogenation of the imine intermediate. rsc.orgmdpi.com For example, Rh/Al2O3 has been shown to be highly selective for the synthesis of furfurylamine from furfural. rsc.org
Non-Noble Metal Catalysts: In the quest for more cost-effective and sustainable processes, non-noble metal catalysts based on nickel (Ni), cobalt (Co), and copper (Cu) have gained significant attention. mdpi.com Ni-based catalysts, such as Ni/SBA-15, have demonstrated high yields in the reductive amination of 5-hydroxymethylfurfural (HMF). researchgate.net Copper-based catalysts, like CuAlOx derived from layered double hydroxides, have also been successfully used in flow reactors for the synthesis of N-substituted furfuryl amines. nih.govnih.gov
The choice of support material can also significantly influence the catalytic activity and selectivity by affecting the dispersion of the metal particles and providing acidic or basic sites that can participate in the reaction mechanism. taylorfrancis.com The development of robust and efficient heterogeneous catalysts is a key area of research for the green production of furan-based amines. nih.gov
Table 2: Comparison of Catalytic Systems in Furan Amine Synthesis
| Catalyst Type | Catalyst Example | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Homogeneous | RuCl2(PPh3)3 | High activity and selectivity | Difficult to separate and recycle | chemrxiv.org |
| Heterogeneous (Noble Metal) | Rh/Al2O3 | High efficiency, good selectivity | High cost, limited availability | rsc.org |
| Heterogeneous (Non-Noble Metal) | Ni/SBA-15 | Low cost, good performance | Can be less active/stable than noble metals | researchgate.net |
| Heterogeneous (Non-Noble Metal) | CuAlOx | Suitable for flow chemistry, good yields | May require specific preparation methods | nih.govnih.gov |
Advanced Characterization Techniques for Furan 2 Ylmethyl Phenethyl Amine Research
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of Furan-2-ylmethyl-phenethyl-amine.
¹H NMR spectra provide information on the chemical environment of protons. In a typical spectrum of this compound, the aromatic protons of the phenethyl group and the furan (B31954) ring would appear in distinct regions. The protons of the ethylamine (B1201723) bridge would also exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the furan and phenyl rings, as well as the aliphatic carbons of the ethylamine linker.
Table 1: Representative NMR Data for this compound
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Furan Ring Protons | δ 6.1-7.4 | --- |
| Phenyl Ring Protons | δ 7.1-7.3 | --- |
| Methylene (B1212753) Protons (CH₂) | δ 2.7-3.8 | --- |
| Furan Ring Carbons | --- | δ 107-152 |
| Phenyl Ring Carbons | --- | δ 126-140 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (HRMS, ESI-MS, EI-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing this compound. It typically produces a protonated molecular ion [M+H]⁺, allowing for the straightforward determination of the molecular weight.
Electron Ionization (EI-MS) is a higher-energy ionization method that results in more extensive fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the structural components of the compound, such as the furan and phenethyl moieties.
Infrared and Ultraviolet-Visible Spectroscopy
Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, C=C bonds of the aromatic rings, and the C-O-C stretch of the furan ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima corresponding to the π-π* transitions of the aromatic furan and phenyl rings.
Chromatographic Purification and Purity Assessment Methodologies
Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.
Purification is often achieved using column chromatography, where the compound is separated from impurities based on its differential adsorption to a stationary phase. The choice of solvent system and stationary phase is critical for achieving high purity.
Purity assessment is typically performed using methods such as:
Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively assess the purity and identify the number of components in a mixture.
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of the compound. By using a suitable column and mobile phase, baseline separation of this compound from any impurities can be achieved, allowing for accurate purity determination.
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC can also be used to assess the purity of this compound, often in conjunction with a mass spectrometer (GC-MS) for peak identification.
Computational and Theoretical Chemistry in Furan 2 Ylmethyl Phenethyl Amine Research
Molecular Docking and Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the interaction between a ligand, such as Furan-2-ylmethyl-phenethyl-amine, and a biological target, typically a protein receptor. The process involves placing the ligand into the binding site of the receptor and calculating the binding energy for different conformations.
A molecular docking study for this compound would provide valuable insights into its potential pharmacological targets. For instance, by docking this compound into the crystal structures of various neurotransmitter receptors (e.g., serotonin (B10506) or dopamine (B1211576) receptors), researchers could predict its binding affinity and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. This information is fundamental for understanding its potential mechanism of action. At present, specific molecular docking studies for this compound have not been published.
Structure-Based Pharmacological Predictions
Building upon molecular docking, structure-based pharmacological prediction uses the three-dimensional structure of a target protein to forecast the pharmacological effects of a compound. By analyzing the binding mode and the induced conformational changes in the receptor, it is possible to predict whether a compound will act as an agonist, antagonist, or inverse agonist.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating physicochemical properties or molecular descriptors of compounds with their known activities, allowing for the prediction of the activity of new, untested compounds.
A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity at a specific target. By developing a QSAR model for this series, it would be possible to predict the activity of this compound and to design new derivatives with potentially enhanced potency or selectivity. There are currently no published QSAR models that specifically include and analyze this compound.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In chemistry, DFT is widely used to predict molecular properties and to study the mechanisms of chemical reactions. It can provide detailed information about the transition states, reaction intermediates, and activation energies involved in a synthetic pathway.
Applying DFT to the synthesis of this compound could elucidate the most favorable reaction pathway, identify potential byproducts, and optimize reaction conditions. Such a study would provide a deeper understanding of the chemical reactivity of the molecule. To date, no DFT studies on the reaction mechanism for the synthesis of this compound have been reported.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as it helps to assess the pharmacokinetic profile of a compound. Computational models can predict various ADME parameters, such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for drug-drug interactions.
For this compound, in silico ADME predictions would provide an early assessment of its drug-like properties. These models use the molecular structure to calculate properties like lipophilicity (logP), aqueous solubility, and interaction with metabolic enzymes. Such computational screening helps in identifying potential liabilities before extensive experimental testing. There is no publicly available research on the predicted ADME properties of this compound.
Molecular Geometry Optimization Studies
Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This is a fundamental step in most computational chemistry studies, as the geometry of a molecule influences its physical and chemical properties.
A molecular geometry optimization study of this compound would determine its most stable three-dimensional conformation. This information is essential for understanding its steric and electronic properties, which in turn dictate its reactivity and how it interacts with biological targets. Conformational analysis can reveal the flexibility of the molecule and the different shapes it can adopt, which is crucial for its biological activity. Specific studies on the optimized molecular geometry of this compound are not found in the current body of scientific literature.
Investigation of Biological Activities and Structure Activity Relationships Sar
In Vitro Antimicrobial and Antibacterial Activity Studies
The quest for novel antimicrobial agents is driven by the increasing challenge of drug-resistant pathogens. Furan (B31954) derivatives have emerged as a promising class of compounds in this area. researchgate.net
Derivatives containing the furan-2-ylmethyl moiety have been evaluated against a panel of both Gram-positive and Gram-negative bacteria, demonstrating a broad range of activity. For instance, a series of 3-aryl-3-(furan-2-yl)propanoic acids showed inhibitory activity against Escherichia coli with Minimum Inhibitory Concentrations (MICs) between 64 and 128 µg/mL. mdpi.com One of the most favorable outcomes was for 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid, which inhibited E. coli growth at a MIC of 64 µg/mL. ijabbr.com
Similarly, novel ARY furan derivatives, such as N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine, have shown significant action against both the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. ijabbr.com Further studies on 1-benzoyl-3-furan-2-ylmethyl-thiourea revealed antibacterial activity against the Gram-positive bacteria Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com
In another study, synthesized carbamothioyl-furan-2-carboxamide derivatives were tested against various bacterial strains. Compounds featuring a 2,4-dinitrophenyl group demonstrated notable inhibition, with MICs ranging from 150.7 to 295 μg/mL. This antibacterial effect is thought to be enhanced by the lipophilicity conferred by the aromatic moieties.
The table below summarizes the in vitro antibacterial activity of selected furan derivatives against various bacterial strains.
| Compound/Derivative Class | Bacterium | Strain | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Escherichia coli | ATCC 25922 | 64 - 128 | mdpi.com |
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | Not Specified | 64 | ijabbr.com |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Staphylococcus aureus | ATCC 29213 | 128 | mdpi.com |
| Carbamothioyl-furan-2-carboxamides | Various | Not Specified | 150.7 - 295 |
This table is interactive and can be sorted by clicking on the column headers.
Furan-containing compounds have demonstrated significant potential as antifungal agents. scispace.com A study on 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their Schiff bases found that several compounds displayed potent fungicidal action. researchgate.net Notably, the Schiff base 2-[(1-(Furan-2-yl)ethylidene)hydrazono]-N-(4-nitrobenzylidene)-4-(2,3,4-trichlorophenyl)thiazol-3(2H)-amine showed the highest antifungal activity against both Candida krusei (ATCC 6258) and Candida parapsilosis (ATCC 22019), with its potency being comparable to the standard drug ketoconazole. researchgate.net
Furthermore, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives revealed that all tested compounds inhibited the growth of the yeast-like fungus Candida albicans (ATCC 10231) at a concentration of 64 µg/mL. mdpi.com In another investigation, carbamothioyl-furan-2-carboxamide derivatives showed significant activity against all tested fungal strains, with their efficacy being more prominent than their antibacterial effects.
The table below presents the in vitro antifungal activity of selected furan derivatives.
| Compound/Derivative Class | Fungus | Strain | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | ATCC 10231 | 64 | mdpi.com |
| AMP-17 (recombinant protein) | Candida albicans | Clinical Isolate | 18.75 | nih.gov |
| AMP-17 (recombinant protein) | Candida tropicalis | Clinical Isolate | 18.75 | nih.gov |
| AMP-17 (recombinant protein) | Candida krusei | Clinical Isolate | 18.75 | nih.gov |
| AMP-17 (recombinant protein) | Cryptococcus neoformans | Clinical Isolate | 9.375 | nih.gov |
| Schiff bases of furan-thiazol-amine | Candida krusei | ATCC 6258 | Not Specified | researchgate.net |
| Schiff bases of furan-thiazol-amine | Candida parapsilosis | ATCC 22019 | Not Specified | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
In Vitro Anti-Inflammatory and Anti-Arthritic Properties
Inflammation is a complex biological response, and the denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. tsijournals.com Consequently, agents that can prevent protein denaturation are potential candidates for anti-inflammatory drug development.
The inhibition of protein denaturation has been used as an in vitro screening method for anti-inflammatory activity. tsijournals.com A study on furfuryl-substituted pyrimidinoimidazolinones demonstrated their potential as anti-inflammatory agents using an albumin denaturation inhibition assay. tsijournals.com The assay involves subjecting a solution of bovine or human serum albumin to heat-induced denaturation in the presence of the test compound. The ability of the compound to inhibit the resulting turbidity is measured and compared to a standard anti-inflammatory drug, such as diclofenac (B195802) sodium. tsijournals.comnih.gov
In one study, furfuryl-substituted pyrimidinoimidazolinones showed acceptable anti-inflammatory activity in this in vitro model. tsijournals.com Another investigation on novel anthranilic acid hybrids also utilized this assay, finding that four of the newly synthesized compounds demonstrated very good activity in preventing albumin denaturation, comparable to established anti-inflammatory drugs. researchgate.net This method provides a reliable preliminary assessment of anti-inflammatory potential. For example, a flavonoid-rich extract of Peltophorum pterocarpum effectively inhibited albumin denaturation in a concentration-dependent manner, with the highest inhibition recorded at 69.89% at a concentration of 50 µg/mL.
The table below shows the percentage inhibition of albumin denaturation by various compounds.
| Compound/Extract | Concentration (µg/mL) | % Inhibition of Denaturation | Standard Drug | % Inhibition (Standard) | Reference |
| Furfuryl substituted pyrimidinoimidazolinones | Various | Promising Activity | Diclofenac Sodium | - | tsijournals.com |
| FREPP* | 50 | 69.89 | - | - | |
| Barringtonia racemosa (Inflorescence axes) | 1000 | 70.58 | Diclofenac Sodium | 94.90 | nih.gov |
| Barringtonia racemosa (Endosperms) | 1000 | 66.80 | Ibuprofen | 83.53 | nih.gov |
FREPP: Flavonoid-Rich Extract of Peltophorum pterocarpum This table is interactive and can be sorted by clicking on the column headers.
Proteases, such as trypsin, are known to be involved in inflammatory reactions. The inhibition of these enzymes can be a significant mechanism for anti-inflammatory effects. nih.gov Therefore, evaluating the protease inhibitory activity of compounds serves as another in vitro model for assessing anti-inflammatory potential. It is believed that during inflammation, lysosomal enzymes are released, and stabilization of these lysosomal membranes is a key aspect of the anti-inflammatory mechanism.
While specific studies on the antitryptic activity of Furan-2-ylmethyl-phenethyl-amine were not found, research on related furan derivatives highlights their potential as protease inhibitors. For instance, usnic acid derivatives containing furan moieties have been shown to possess activity against the main viral protease of SARS-CoV-2. mdpi.com In a study evaluating medicinal herbs, aqueous extracts demonstrated clear anti-inflammatory potential in protease inhibition assays. Molecular docking studies revealed that the active ingredients of these plants bind to the trypsin enzyme, potentially inhibiting its activity. nih.gov This indicates that the furan scaffold and its derivatives could act as anti-inflammatory agents by inhibiting proteases involved in the inflammatory cascade.
Antioxidant and Metal-Chelating Activities
The furan nucleus is a key structural motif in many compounds exhibiting antioxidant properties. utripoli.edu.ly The biological activity of natural furan derivatives is often linked to their special structure, which can include antioxidant effects through mechanisms like scavenging hydroxyl and DPPH-free radicals and reducing lipid peroxides. nih.gov The antioxidant capacity of furan-containing compounds is frequently attributed to the electron transferability of the furan ring itself, which can donate an electron to or form an adduct with a peroxyl radical. nih.gov
Enzyme Modulation and Receptor Binding Studies
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters. nih.gov Phenethylamines are a well-established class of MAO substrates and inhibitors. wikipedia.org The structure-activity relationship for MAO inhibition by phenethylamine (B48288) analogues is well-documented, with alterations to the alkyl side chain and substitutions on the amine group significantly affecting potency and selectivity. nih.gov
A structurally related compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been studied for its MAO inhibition profile. While one study found F2MPA to have a low affinity for both MAO-A and MAO-B, it was shown to modify the B-form of the enzyme by forming a flavin adduct, similar to the irreversible inhibitor l-deprenyl. nih.gov However, another study characterized a related analogue as a partially reversible inhibitor of human MAO-B. The procognitive effects of F2MPA were suggested to arise from changes in monoamine levels in the cortex, though its poor affinity for MAO indicated this might not be the primary mechanism. nih.gov
The inhibitory potential of phenethylamines against MAO is highly dependent on their specific structure. For example, N-methylation can alter activity, and the nature of the N-substituent is critical. The furan-2-ylmethyl group on the amine of the target compound represents a significant structural feature that would determine its specific interaction with the active site of MAO-A and MAO-B.
| Compound | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity |
|---|---|---|---|
| Phenethylamine | - | - | Substrate |
| Amphetamine | 5.3 | - | MAO-A Selective |
| Methamphetamine | 17.2 | - | MAO-A Selective |
| α-Ethylphenethylamine (AEPEA) | 14.0 | 234 | MAO-A (17-fold) |
| N,α-Diethylphenethylamine (N,α-DEPEA) | 251 | 159 | Weak, Non-selective |
Data sourced from studies on various phenethylamine analogues to illustrate structure-activity relationships.
Phenethylamine derivatives are widely recognized for their interaction with serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, for which they are often selective. nih.govnih.gov Structure-activity relationship studies show that N-substitution on the phenethylamine backbone is a critical determinant of affinity and functional activity. biomolther.org
A pivotal finding in this area is that the substitution of a benzyl (B1604629) group onto the nitrogen atom of a phenethylamine agonist can increase binding affinity for the 5-HT₂A receptor by up to 300-fold compared to simple N-alkyl homologues. nih.gov These N-benzyl phenethylamines are potent and highly efficacious agonists at the 5-HT₂A receptor. nih.gov The furan-2-ylmethyl group of the title compound is a bioisostere of the benzyl group, suggesting it would likely confer high affinity for 5-HT₂ receptors. Research on a large series of N-benzyl phenethylamines confirms that these compounds generally possess high affinity for the 5-HT₂A receptor, with many exhibiting subnanomolar binding affinities (Kᵢ < 1 nM). nih.gov
These compounds typically act as partial or full agonists at both 5-HT₂A and 5-HT₂C receptors. nih.govnih.gov Selectivity between the 5-HT₂A and 5-HT₂C subtypes is variable and can be modulated by substitutions on both the phenethylamine ring and the N-benzyl moiety. nih.gov For instance, certain N-(2-hydroxybenzyl) substitutions can confer high functional activity and selectivity for the 5-HT₂A receptor. nih.gov Molecular docking studies suggest the N-benzyl moiety interacts with a specific phenylalanine residue (Phe339) in the 5-HT₂A receptor binding pocket, highlighting the importance of this structural feature for high-affinity binding. nih.gov
| Compound Analogue Class | 5-HT₂A Ki Range (nM) | 5-HT₂C Ki Range (nM) | Functional Activity |
|---|---|---|---|
| N-(2-Methoxybenzyl)phenethylamines | 0.5 - 50 | 5 - 200 | Agonist |
| N-(2-Hydroxybenzyl)phenethylamines | 0.3 - 20 | 10 - 500 | Potent Agonist |
| N-(3-Methoxybenzyl)phenethylamines | 1 - 100 | 20 - 1000 | Agonist |
| N-Benzyl-2,5-dimethoxy-4-bromophenethylamine (25B-NB-Bn) | 0.29 | 1.1 | Potent Agonist |
Data represents typical affinity ranges for classes of N-benzyl phenethylamine analogues based on published studies. nih.gov
Transient Receptor Potential (TRP) channels are a superfamily of ion channels that function as polymodal cellular sensors. cellphysiolbiochem.com The vanilloid subfamily member TRPV4, for example, can be activated by a diverse range of signals including temperature, hypotonicity, and chemical compounds like phorbol (B1677699) ester derivatives. nih.gov The modulation of these channels is complex and can involve multiple transduction pathways. nih.gov
Currently, there is no specific information in the scientific literature detailing the interaction of this compound with TRP channels such as TRPC5 or TRPV4. While research is exploring the effects of phenethylamine derivatives on various ion channels, including their role in modulating dopamine (B1211576) transporters through interactions with TRP channels, a direct link between the furan-phenethylamine structure and specific TRP channel modulation has not been established. researchgate.netbiomolther.org Therefore, the activity of this compound at these targets remains uncharacterized.
The interaction between the transcription factors GATA4 and NKX2-5 is critical for the regulation of cardiac gene expression and plays a role in physiological processes like cardiomyocyte hypertrophy. nih.govacs.org The modulation of this protein-protein interaction (PPI) with small molecules represents a novel therapeutic strategy for cardiac conditions. oulu.fiacs.org
Comprehensive screening and structure-activity relationship studies have identified potent and selective small-molecule inhibitors of the GATA4-NKX2-5 transcriptional synergy. nih.govacs.org The identified lead compounds are typically based on scaffolds such as phenylisoxazole carboxamide. nih.govacs.org For example, a compound identified as GATA4-NKX2-5-IN-1 inhibits this interaction with an IC₅₀ of 3 μM. medchemexpress.com The chemical structures of these known inhibitors are not related to the this compound scaffold. There is currently no published evidence to suggest that this compound modulates the GATA4-NKX2-5 protein-protein interaction.
In Vitro Cytotoxicity against Cancer Cell Lines
The furan nucleus is a pharmacologically active entity, and compounds containing this ring have garnered significant attention for their potential anticancer activity. nih.gov Numerous furan derivatives have demonstrated moderate to excellent antiproliferative activity against a variety of human tumor cell lines in vitro. nih.govacs.orgnih.gov For example, certain furan-based compounds have shown potent cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines, with IC₅₀ values in the low micromolar range. nih.govacs.org In some cases, furan derivatives have exhibited cytotoxicity at the nanomolar level. nih.gov
Phenethylamine derivatives have also been investigated for their anticancer properties. Co-crystals of (S)-(-)-1-phenethylamine with ferrocenecarboxylic acid showed pronounced anti-cancer effects against SW480, MDA-MB-231, and H1299 cancer cells. nih.gov The cytotoxic potential of this compound would likely depend on the combined influence of both its furan and phenethylamine moieties, with the specific cellular pathways affected determining its efficacy and selectivity against different cancer types.
| Compound Type | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Furan-based Pyridine (B92270) Carbohydrazide | MCF-7 (Breast) | 4.06 |
| Furan-based Triazinone | MCF-7 (Breast) | 2.96 |
| Furopyrimidine Derivative (7b) | A549 (Lung) | 6.66 |
| Furopyrimidine Derivative (7b) | HT-29 (Colon) | 8.51 |
| Furan-conjugated Tripeptide (4) | HeLa (Cervical) | 0.28 |
Data are for representative furan-containing compounds from various studies to illustrate general cytotoxic potential. nih.govacs.orgnih.gov
Pharmacophore Model Development for Bioactive Furan-Phenethylamine Compounds
A pharmacophore model is an essential tool in drug discovery, representing the key steric and electronic features necessary for a molecule to interact with a specific biological target. For bioactive furan-phenethylamine compounds, the development of a pharmacophore model helps in understanding the crucial molecular interactions and in designing new, more potent analogs.
The furan ring itself is a recognized pharmacophoric entity, often contributing to the anticancer and other biological activities of the molecules it is part of. nih.gov In the context of furan-phenethylamine derivatives, a hypothetical pharmacophore model would likely include:
A hydrogen bond acceptor feature: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a crucial interaction in many receptor-ligand binding events.
An aromatic/hydrophobic region: The furan ring and the phenethyl moiety both contribute to the hydrophobic character of the molecule, which is often important for binding to hydrophobic pockets in receptors.
A positive ionizable feature: The amine group in the phenethylamine portion is typically protonated at physiological pH, forming a positive ion that can engage in ionic interactions or hydrogen bonding with the target protein.
A second aromatic/hydrophobic region: The phenyl ring of the phenethylamine provides another significant hydrophobic region that can participate in pi-pi stacking or hydrophobic interactions.
The spatial arrangement of these features is critical for biological activity. The development of a robust pharmacophore model would involve the computational analysis of a series of active and inactive furan-phenethylamine analogs to identify the optimal distances and orientations of these key features.
Systematic Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For furan-phenethylamine derivatives, a systematic SAR analysis involves modifying different parts of the molecule—the furan ring, the phenethylamine moiety, and the linker group—and observing the resulting changes in biological effect.
The furan ring is a versatile scaffold that can be substituted at various positions, and these substitutions can have a profound impact on biological activity. researchgate.net Studies on various furan-containing compounds have shown that even minor modifications to the furan ring can lead to significant changes in potency and selectivity. nih.gov
For instance, in a series of furan-based anticancer agents, the introduction of specific substituents on the furan ring led to enhanced cytotoxic activity. nih.gov Similarly, in the context of melanoblast stimulators, modifications to the furan ring were explored to develop new scaffolds for treating vitiligo. researchgate.net In the case of this compound analogs, substitutions on the furan ring could influence:
Electronic properties: Electron-donating or electron-withdrawing groups on the furan ring can alter its electron density, which can affect its interaction with the target receptor.
Steric hindrance: Bulky substituents on the furan ring may sterically hinder the binding of the molecule to its target.
Metabolic stability: Substitutions can block or alter sites of metabolism, potentially increasing the compound's half-life.
Table 1: Hypothetical Influence of Furan Ring Substitutions on Biological Activity
| Substitution Position | Substituent Type | Predicted Effect on Activity | Rationale |
| C3 or C4 | Small, lipophilic | Potential increase | May enhance binding to hydrophobic pockets. |
| C5 | Electron-withdrawing | Variable | Could modulate electronic interactions with the target. |
| C5 | Bulky group | Likely decrease | May cause steric clash with the receptor. |
This table is illustrative and based on general SAR principles.
The phenethylamine moiety is a well-known pharmacophore present in many biologically active compounds, including neurotransmitters and synthetic drugs. nih.gov Modifications to this part of the this compound structure are expected to significantly affect receptor affinity and selectivity. nih.govbiomolther.org
SAR studies on phenethylamine derivatives have revealed several key trends:
Ring substitutions: Substituents on the phenyl ring can dramatically alter activity. For example, in the context of 5-HT2A receptor agonists, substitutions at the 2 and 5 positions with methoxy (B1213986) groups are common, while substitutions at the 4-position with halogens or alkyl groups can increase affinity. nih.gov
N-alkylation: While simple N-alkylation of phenethylamines often reduces activity, N-benzyl substitution has been shown to significantly increase binding affinity and functional activity at certain receptors. nih.govmdpi.com
Alpha-methylation: The addition of a methyl group to the alpha-carbon of the ethylamine (B1201723) side chain (as in amphetamine) can increase metabolic stability and alter the pharmacological profile.
Table 2: Predicted Impact of Phenethylamine Moiety Modifications
| Modification | Example | Predicted Impact on Receptor Affinity | Rationale |
| Phenyl ring substitution | 4-Bromo | Potential increase | Halogen substitution can enhance binding through various interactions. nih.gov |
| N-methylation | Secondary amine | Potential decrease | May disrupt key hydrogen bonding interactions. nih.gov |
| N-benzylation | N-benzyl derivative | Potential increase | Can introduce additional favorable binding interactions. nih.govmdpi.com |
| Alpha-methylation | Amphetamine analog | Altered selectivity | Can change the compound's interaction with different receptor subtypes. nih.gov |
This table is illustrative and based on general SAR principles.
Modifications to the linker could include:
Changing linker length: Increasing or decreasing the number of methylene (B1212753) units would alter the distance between the furan and phenyl rings, potentially impacting how the molecule fits into the binding site.
Introducing rigidity: Incorporating double bonds or cyclic structures into the linker could restrict conformational flexibility, which may lead to higher affinity if the rigid conformation is the bioactive one.
Altering linker polarity: Introducing heteroatoms like oxygen or sulfur into the linker could change its polarity and hydrogen bonding capacity. acs.org
The amine functionality is typically essential for activity, often forming a key salt bridge or hydrogen bond with the receptor. Converting the primary amine to a secondary or tertiary amine, or to an amide, would drastically alter its basicity and hydrogen bonding potential, likely having a significant impact on biological activity. acs.orgnih.gov
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. ajptr.comnih.govbenthamscience.com In the context of this compound, several bioisosteric replacements could be considered:
Furan ring bioisosteres: The furan ring could be replaced with other five-membered aromatic heterocycles such as thiophene (B33073), pyrrole, or oxazole. researchgate.net Thiophene is a common bioisostere for furan. researchgate.net For example, replacing the furan ring of ranitidine (B14927) with a furan ring containing a nitrogen substituent led to a compound with improved properties. wikipedia.org
Phenyl ring bioisosteres: The phenyl ring of the phenethylamine moiety could be replaced by other aromatic systems, such as pyridine or thiophene, to explore different electronic and solubility properties. researchgate.net
Amine bioisosteres: While more challenging, it is sometimes possible to replace the amine group with other functionalities that can mimic its hydrogen bonding and ionic interactions.
Hydrogen/Deuterium (B1214612) replacement: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism, leading to a longer duration of action. nih.govcambridgemedchemconsulting.com
Fluorine as a hydrogen bioisostere: The replacement of hydrogen with fluorine can significantly impact a molecule's properties, including its metabolic stability and binding affinity, due to fluorine's high electronegativity and small size. nih.gov
Table 3: Potential Bioisosteric Replacements and Their Predicted Consequences
| Original Group | Bioisosteric Replacement | Predicted Consequence on Bioactivity | Rationale |
| Furan | Thiophene | Similar or altered activity | Thiophene has different electronic properties but similar size and shape. researchgate.net |
| Phenyl | Pyridine | Altered selectivity and solubility | The nitrogen in pyridine introduces a hydrogen bond acceptor and changes the electronic distribution. researchgate.net |
| -CH3 | -CF3 | Increased metabolic stability | The carbon-fluorine bond is stronger than the carbon-hydrogen bond. nih.gov |
| -H | -D | Increased half-life | The carbon-deuterium bond is stronger and can slow metabolism. nih.govcambridgemedchemconsulting.com |
This table is illustrative and based on general medicinal chemistry principles.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors with the observed biological outcomes. nih.gov Molecular descriptors are numerical values that describe the physicochemical properties of a molecule. youtube.comyoutube.com
For this compound and its analogs, relevant molecular descriptors could include:
Lipophilicity (logP): This descriptor is crucial for membrane permeability and binding to hydrophobic pockets. QSAR models have been developed for phenethylamines based on their logP values. nih.gov
Electronic descriptors: These include parameters like Hammett constants, which describe the electron-donating or -withdrawing nature of substituents, and dipole moment.
Steric descriptors: Molar refractivity and Taft's steric parameter are examples of descriptors that quantify the size and shape of a molecule or its substituents.
Topological descriptors: These describe the connectivity of atoms in a molecule.
By developing a QSAR model, it becomes possible to predict the biological activity of novel, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective compounds. Machine learning approaches are increasingly being used to build sophisticated QSAR models from large datasets of compounds and their biological activities. repec.org
Mechanistic Studies on Furan 2 Ylmethyl Phenethyl Amine Bioactivity in Vitro
Elucidation of Cellular Targets and Pathways
The phenethylamine (B48288) motif is a well-established pharmacophore that interacts with numerous receptors and transporters within the central nervous system and peripheral tissues. The primary cellular targets for this class of compounds are G-protein coupled receptors (GPCRs) and monoamine transporters. nih.gov
Key targets identified for various phenethylamine analogues include:
Serotonin (B10506) (5-HT) Receptors : Particularly the 5-HT2A and 5-HT2C subtypes, which are common targets for psychoactive phenethylamines. researchgate.net
Adrenergic Receptors : Both α- and β-adrenergic receptors are modulated by phenethylamine derivatives. Subtypes such as α1A and α2A have been identified as specific binding sites. nih.govresearchgate.net
Dopamine (B1211576) Receptors : The dopamine receptor family and the dopamine transporter (DAT) are significant targets, playing a role in the stimulant properties of many phenethylamines. mdpi.com
Adenosine (B11128) Receptors : The A2A adenosine receptor has been identified as a target for some N-substituted phenylethylamine structures. nih.gov
Monoamine Transporters : Beyond the dopamine transporter, the norepinephrine (B1679862) transporter (NET) and serotonin transporter (SERT) are key sites of action, with inhibition of these transporters modulating synaptic concentrations of their respective neurotransmitters. researchgate.net
Trace Amine-Associated Receptors (TAARs) : TAAR1 is a notable receptor for endogenous trace amines like 2-phenethylamine itself and its derivatives. mdpi.com
The introduction of a furan-2-ylmethyl group to the phenethylamine core would modify its steric and electronic properties, likely influencing its binding affinity and selectivity for these various targets.
Enzymatic Reaction Mechanism Investigations
The primary enzymes involved in the metabolism of phenethylamines are monoamine oxidases (MAO-A and MAO-B), which catalyze the oxidative deamination of the primary or secondary amine group. mdpi.com While specific enzymatic reaction studies for Furan-2-ylmethyl-phenethyl-amine are not available, it is probable that it would be a substrate for MAO enzymes.
Furthermore, studies on the enzymatic polymerization of other furan-containing compounds, such as the use of Novozym 435 for creating furanic-aliphatic polyamides, demonstrate that the furan (B31954) ring itself can be involved in enzyme-catalyzed reactions, although these are synthetic processes rather than metabolic ones. nih.gov The metabolic fate of the furan moiety in this compound would likely involve cytochrome P450 (CYP450) enzymes, potentially leading to ring-opening or hydroxylation reactions.
Receptor Binding Kinetics and Thermodynamics
The binding affinity of phenethylamine derivatives to their receptor targets is highly dependent on the substitutions on the aromatic ring, the ethylamine (B1201723) side chain, and the amine nitrogen. For example, studies on novel tryptamines, which share structural similarities with phenethylamines, show a range of binding affinities and functional activities at 5-HT2A receptors. researchgate.net
Research into other novel phenethylamine derivatives has characterized their interaction with monoamine transporters and receptors. The binding affinities for some of these analogues are presented in the table below.
| Compound | Target | Binding Affinity (IC₅₀ or Kᵢ) |
| Diphenidine | Norepinephrine Transporter (NET) | Low micromolar range |
| Dopamine Transporter (DAT) | Low micromolar range | |
| Adrenergic α1A Receptor | 4-11 µM | |
| Adrenergic α2A Receptor | 4-11 µM | |
| Methoxphenidine | Norepinephrine Transporter (NET) | < 10 µM |
| Adrenergic α2A Receptor | 2.5-8.2 µM | |
| Serotonin 5-HT2A Receptor | 2.5-8.2 µM | |
| Serotonin 5-HT2C Receptor | 2.5-8.2 µM | |
| N-methyl-2-AI | Adrenergic α2A Receptor | Strong binding noted |
| 5-IT | Serotonin 5-HT2A Receptor | High affinity noted |
This table presents data for phenethylamine analogues to illustrate typical receptor interactions for this class of compounds. Data sourced from researchgate.net.
The specific binding kinetics and thermodynamics of this compound would require dedicated radioligand binding assays to determine its affinity (Kᵢ or Kₑ), association rate (kₒₙ), and dissociation rate (kₒff) for various receptors.
Intracellular Signaling Pathway Modulation (e.g., ERK activation, receptor endocytosis)
Activation of GPCRs by phenethylamine ligands initiates a cascade of intracellular signaling events. For receptors coupled to Gαq/11, such as the 5-HT2A receptor, ligand binding typically activates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate Protein Kinase C (PKC). mdpi.com
Further downstream, these pathways can modulate the activity of mitogen-activated protein kinases (MAPKs), such as the Extracellular signal-Regulated Kinase (ERK). nih.gov The phosphorylation and activation of ERK can be dependent on various factors, including PKC, PI3K (Phosphoinositide 3-kinase), and even reactive oxygen species (ROS) generation. nih.gov For instance, studies on formyl peptide receptor 2 (FPR2), another GPCR, have shown that ERK phosphorylation is a complex process regulated by multiple upstream signals. nih.gov It is plausible that this compound, by acting on specific GPCRs, could similarly modulate these crucial signaling pathways, influencing cellular processes like gene transcription and cell cycle regulation.
Metabolic Pathways of this compound Analogues (In Vitro)
In vitro studies using human liver microsomes are instrumental in identifying metabolic pathways. Research on the phenethylamine analogues proscaline (B1283602) and methallylescaline (B12331354) has elucidated their primary biotransformation routes. researchgate.netnih.gov
The metabolism of phenethylamine analogues is characterized by several key enzymatic reactions, primarily Phase I modifications followed by Phase II conjugation. researchgate.net In vitro experiments with human liver microsomes have shown that the main metabolic pathways for compounds like proscaline and methallylescaline include hydroxylation, dealkylation, dehydrogenation, and N-acetylation. researchgate.netnih.gov The resulting metabolites are often conjugated with glucuronic acid in Phase II reactions. researchgate.net
A study on proscaline and methallylescaline identified a number of metabolites, highlighting the common biotransformation processes for this class. nih.gov
| Parent Compound | Metabolite | Metabolic Pathway |
| Proscaline | 7 identified metabolites | Hydroxylation, N-acetylation |
| Methallylescaline | 11 identified metabolites | Hydroxylation, N-acetylation |
This table summarizes the findings from an in vitro metabolic study on phenethylamine analogues using human liver microsomes. Data sourced from nih.gov.
Based on these findings, the enzymatic biotransformation of this compound would likely involve:
N-dealkylation of the furan-2-ylmethyl group.
Hydroxylation on the phenethyl aromatic ring.
Oxidative deamination of the amine group by MAO.
Potential oxidation or cleavage of the furan ring.
There is limited information in the reviewed literature concerning significant non-enzymatic degradation pathways for phenethylamines under physiological conditions in vitro. The chemical stability of the ether linkage and the aromatic systems suggests that degradation would primarily be an enzyme-mediated process.
Future Research Directions and Translational Perspectives
Exploration of Novel Furan-Phenethylamine Chemistries
The exploration of novel chemical space surrounding the furan-phenethylamine core is a primary avenue for future research. The structural versatility of the 2-phenethylamine framework allows for extensive modification, including substitutions, functional group alterations, and the creation of heteroaromatic analogues. nih.gov Future synthetic efforts will likely focus on creating libraries of derivatives to systematically probe structure-activity relationships (SAR).
Key areas for chemical exploration include:
Substitution Patterns: Investigating the effects of various substituents on both the furan (B31954) and phenyl rings to modulate potency, selectivity, and pharmacokinetic properties. Studies on related furan-containing compounds have shown that substitutions can significantly impact biological activity. nih.govsioc-journal.cn
Side Chain Modifications: Altering the ethylamine (B1201723) side chain, for instance, by introducing conformational constraints or different functional groups, could lead to enhanced target engagement.
Bioisosteric Replacement: Replacing the furan or phenyl ring with other heterocycles to explore different chemical properties and potential interactions with biological targets. For example, replacing a phenyl ring with thiophene (B33073) has been shown to be a viable strategy in the development of other bioactive compounds. acs.org
A recent study on furan-containing peptide-based inhibitors demonstrated the importance of the furan ring as a "warhead" for interacting with protein targets. nih.gov This highlights the potential of incorporating the furan-phenethylamine motif into larger or more complex molecular architectures.
Advanced Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation analogues. These methods can predict the druggability of compounds and provide insights into their potential interactions with biological targets. nih.gov By using advanced computational techniques, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Future computational work should focus on:
Molecular Docking: Simulating the binding of Furan-2-ylmethyl-phenethyl-amine analogues to various receptors, enzymes, and other protein targets. This can help identify potential mechanisms of action and guide the design of more potent and selective compounds. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the ligand-protein complex over time to assess the stability of binding and identify key interactions. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for designing drug candidates with favorable pharmacokinetic profiles and reduced potential for adverse effects. nih.gov
For example, computational predictions for a related compound, N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA), indicated high intestinal absorption and good brain penetration, making it a promising candidate for in vivo studies. nih.gov Similar approaches can be applied to novel this compound analogues to guide their development.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound and its analogues, the integration of various "omics" data is essential. This includes genomics, transcriptomics, proteomics, and metabolomics. A multi-omics approach can reveal the complex cellular pathways and networks modulated by these compounds. nih.govnih.gov
Future research should aim to:
Identify Drug Targets: By analyzing changes in gene and protein expression profiles in response to compound treatment, novel biological targets can be identified.
Elucidate Mechanisms of Action: Multi-omics data can provide a comprehensive picture of the downstream effects of target engagement, revealing the full mechanism of action.
Discover Biomarkers: Identifying biomarkers of drug response can aid in patient stratification and the development of personalized medicine approaches.
Recent studies have demonstrated the power of multi-omics analyses in understanding drug resistance mechanisms and the complex biology of signaling pathways. nih.gov Applying these techniques to this compound research will be crucial for its potential translation into a therapeutic setting.
Development of High-Throughput Screening Assays for New Bioactivities
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govnih.gov The development of novel HTS assays will be instrumental in exploring the full therapeutic potential of a library of this compound analogues.
Future directions in this area include:
Target-Based Screening: Developing assays to screen for activity against specific enzymes, receptors, or other proteins that are implicated in disease.
Phenotypic Screening: Utilizing cell-based assays to screen for desired phenotypic changes, such as inhibition of cancer cell proliferation or reduction of inflammatory responses, without a preconceived target. nih.gov
Miniaturization and Automation: Implementing miniaturized and automated HTS platforms to increase throughput and reduce costs.
The discovery of novel inhibitors for the SARS-CoV-2 main protease through the screening of an in-house library demonstrates the power of HTS in identifying new bioactive compounds from diverse chemical scaffolds. nih.gov A similar approach could uncover unexpected therapeutic applications for this compound derivatives.
Potential for Advanced Therapeutic Development Research
The unique chemical structure of this compound positions it as a promising starting point for the development of advanced therapeutics for a range of diseases. The phenethylamine (B48288) core is a well-established pharmacophore for central nervous system targets, while the furan ring offers opportunities for novel interactions and improved properties. nih.govnih.gov
The therapeutic potential of this chemical class is broad. For instance, related phenethylamine derivatives have been investigated for their effects on cognitive function and as potential treatments for neurodegenerative diseases. nih.gov Furthermore, furan-containing compounds have been explored as anticancer agents and inhibitors of enzymes relevant to various diseases. nih.govnih.gov
The path to therapeutic development will require a multidisciplinary effort, integrating the strategies outlined above:
Generation of a diverse chemical library based on the this compound scaffold.
Computational modeling to prioritize compounds for synthesis and testing.
High-throughput screening to identify lead compounds with desired biological activities.
In-depth mechanistic studies using multi-omics approaches to understand how lead compounds work.
Preclinical development of the most promising candidates, including in vivo efficacy and safety studies.
Through a systematic and technologically advanced research program, the therapeutic potential of this compound and its next-generation analogues can be fully realized.
Q & A
Basic: What synthetic methodologies are recommended for producing Furan-2-ylmethyl-phenethyl-amine, and how can reductive amination be optimized?
Answer:
The compound can be synthesized via reductive amination , combining a furan-2-ylmethyl carbonyl derivative (e.g., furan-2-carbaldehyde) with phenethylamine. Optimization involves:
- Catalyst selection : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts for selective reduction of the imine intermediate .
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Moderate heating (40–60°C) balances reaction rate and byproduct suppression.
Post-synthesis purification via column chromatography or recrystallization ensures high purity.
Advanced: How can isotopic labeling (e.g., deuterium) be integrated into this compound for metabolic studies?
Answer:
Deuterium labeling at specific positions (e.g., phenethyl chain) enables tracing metabolic pathways. Methods include:
- Deuterated precursors : Use of deuterated phenethylamine (e.g., 2-Phenylethyl-1,1,2,2-d4-amine) in reductive amination .
- Analytical validation : LC-MS or NMR (e.g., ²H-NMR) confirms isotopic incorporation.
This approach aids in studying hepatic metabolism or blood-brain barrier penetration in pharmacokinetic models.
Basic: What analytical techniques resolve structural ambiguities in this compound?
Answer:
- X-ray crystallography : Definitive structural confirmation via SHELX software for refinement .
- NMR spectroscopy : ¹H/¹³C-NMR distinguishes furan (δ 6.2–7.4 ppm) and phenethyl (δ 2.7–3.1 ppm) moieties. Challenges include overlapping signals, addressed via 2D techniques (COSY, HSQC) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion).
Advanced: How do structural modifications at the furan ring impact the compound’s bioactivity in neurological targets?
Answer:
- Substitution effects : Introducing electron-withdrawing groups (e.g., -NO2) at the furan 5-position alters electron density, affecting receptor binding (e.g., serotonin receptors).
- Methodology :
Basic: What safety protocols are essential for handling this compound?
Answer:
- Hazards : Acute oral toxicity (Category 4) and skin irritation (Category 2) per GHS classification .
- Precautions :
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Avoid inhalation; store in air-tight containers under inert gas.
- Emergency measures: Immediate rinsing for eye contact (15 min), activated charcoal for ingestion.
Advanced: What mechanistic pathways explain pyrrole derivative formation from this compound in Maillard reactions?
Answer:
Under thermal conditions (e.g., 120°C), the compound reacts with α-dicarbonyls (e.g., 3-deoxyribosone) via:
Condensation : Formation of a Schiff base intermediate.
Cyclization : Dehydration generates 1-(furan-2-ylmethyl)-1H-pyrrole derivatives.
Validation : GC-MS detects pyrrole-carboxylic acids in model systems, confirmed via ¹⁵N isotopic labeling .
Advanced: How can computational modeling address discrepancies in reported bioactivity data?
Answer:
- Contradiction analysis : Use density functional theory (DFT) to calculate thermodynamic stability of active vs. inactive conformers.
- Meta-analysis : Cross-reference experimental IC50 values with molecular dynamics simulations (e.g., GROMACS) to identify assay-specific variables (e.g., solvent polarity) .
Basic: What chromatographic methods are optimal for purity assessment?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
